![molecular formula C6H10ClN3O2 B1379449 (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431970-17-0](/img/structure/B1379449.png)
(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, also known by its abbreviated name AMPAH, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule that has been studied extensively for its unique properties and potential applications. AMPAH has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, AMPAH has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Scientific Research Applications
Beta-Sheet Template in Peptide Research
This compound has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides . This application is crucial in understanding peptide folding and stability, which has implications in the study of protein structure and function.
Synthesis of Hexahydropyrazoloquinolinones
It serves as a precursor in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones . These compounds are of interest due to their potential pharmacological activities, including their use as sedatives and anticonvulsants.
Pyrazolopyrimidinone Derivatives
The compound reacts with 4-Ethoxymethylene-2-phenyl-4H-oxazol-5-one to yield N-(2-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide . Such derivatives are studied for their anti-inflammatory and analgesic properties.
Solubility Studies
Its solubility in dichloromethane and methanol has been documented, which is essential for its application in various organic synthesis processes and pharmaceutical formulations .
Air Sensitivity and Storage Conditions
The compound is air-sensitive, necessitating storage under dry inert gas away from oxidizing agents and air. This characteristic is significant for maintaining the integrity of the compound during research and industrial applications .
Research Use Only (RUO) Label
It is designated for research use only, indicating its primary application in scientific studies rather than therapeutic or diagnostic use .
properties
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-5(7)8-9(4)3-6(10)11;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSBKGCTPMZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1431970-17-0 | |
Record name | 1H-Pyrazole-1-acetic acid, 3-amino-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431970-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.